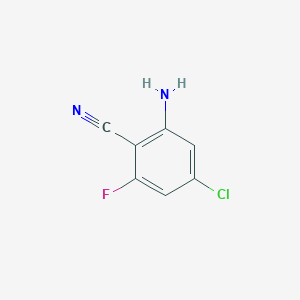
1-Ethyl-5-hydroxy-2,6,7-trimethyl-1H-indole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-5-hydroxy-2,6,7-trimethyl-1H-indole-3-carboxylic acid is a synthetic indole derivative. Indoles are a significant class of heterocyclic compounds that are prevalent in many natural products and pharmaceuticals. This compound, in particular, is notable for its unique structure, which includes an ethyl group, a hydroxy group, and multiple methyl groups attached to the indole core. These structural features contribute to its distinct chemical and biological properties.
Preparation Methods
The synthesis of 1-Ethyl-5-hydroxy-2,6,7-trimethyl-1H-indole-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, which is a well-established procedure for constructing indole rings. This method typically involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst. For this specific compound, the starting materials would include appropriately substituted phenylhydrazine and a ketone or aldehyde that provides the ethyl and methyl groups.
Industrial production of this compound may involve optimization of the Fischer indole synthesis to maximize yield and purity. This could include the use of high-purity starting materials, precise control of reaction conditions (such as temperature and pH), and efficient purification techniques.
Chemical Reactions Analysis
1-Ethyl-5-hydroxy-2,6,7-trimethyl-1H-indole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, at positions that are not sterically hindered by the existing substituents.
Common reagents and conditions for these reactions include strong acids or bases, oxidizing or reducing agents, and specific solvents that facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Ethyl-5-hydroxy-2,6,7-trimethyl-1H-indole-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in the development of new materials and catalysts.
Biology: Indole derivatives are known for their biological activity, and this compound may be studied for its potential effects on various biological systems, including its antimicrobial and anticancer properties.
Medicine: The compound could be investigated for its potential therapeutic applications, such as its ability to modulate specific biological pathways or its use as a lead compound in drug discovery.
Industry: It may be used in the development of new dyes, pigments, and other industrial chemicals that require the unique properties of the indole ring system.
Mechanism of Action
The mechanism of action of 1-Ethyl-5-hydroxy-2,6,7-trimethyl-1H-indole-3-carboxylic acid depends on its specific interactions with molecular targets. Indole derivatives often interact with enzymes, receptors, and other proteins, modulating their activity. For example, the compound may inhibit or activate specific enzymes involved in metabolic pathways, or it may bind to receptors and alter cellular signaling processes. The exact molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
1-Ethyl-5-hydroxy-2,6,7-trimethyl-1H-indole-3-carboxylic acid can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carboxaldehyde: A precursor for the synthesis of various biologically active compounds.
Indole-3-butyric acid: Another plant hormone used to promote root growth in cuttings.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other indole derivatives.
Properties
Molecular Formula |
C14H17NO3 |
|---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
1-ethyl-5-hydroxy-2,6,7-trimethylindole-3-carboxylic acid |
InChI |
InChI=1S/C14H17NO3/c1-5-15-9(4)12(14(17)18)10-6-11(16)7(2)8(3)13(10)15/h6,16H,5H2,1-4H3,(H,17,18) |
InChI Key |
CXHRJMRVIHNCEO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C2=CC(=C(C(=C21)C)C)O)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![([1-(Chloromethyl)cyclobutyl]methyl)cyclopentane](/img/structure/B13190918.png)

![3-{[(Benzyloxy)carbonyl]amino}-3-(4-methoxyphenyl)-2,2-dimethylpropanoic acid](/img/structure/B13190934.png)

![6-Ethyl-1-oxaspiro[2.6]nonane-2-carbonitrile](/img/structure/B13190944.png)
![5-{[1-(Chloromethyl)cyclobutyl]methyl}-1,2,3-thiadiazole](/img/structure/B13190959.png)
![tert-butyl 5-[(2S,6R)-2,6-dimethylpiperidin-1-yl]piperidine-3-carboxylate](/img/structure/B13190966.png)

amine](/img/structure/B13190991.png)



![(Propan-2-yl)[2-(thiophen-2-yl)ethyl]amine](/img/structure/B13191008.png)
